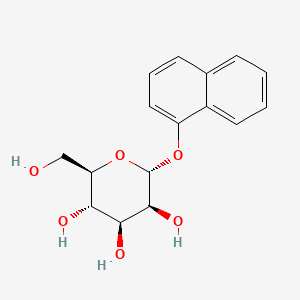

1-Naphthyl alpha-D-mannopyranoside

説明

1-Naphthyl alpha-D-mannopyranoside (C₁₆H₁₈O₆, MW 306.31 g/mol) is a synthetic glycoside derivative where a 1-naphthyl group is linked to the anomeric carbon of α-D-mannopyranose. This compound serves as a critical tool in biochemistry and pharmaceutical research, primarily utilized as:

- A derivatization reagent for HPLC analysis of amines and amino acids, enhancing detection sensitivity .

- A probe for studying carbohydrate-protein interactions, particularly in biological systems involving mannose-binding lectins or enzymes .

- A substrate in enzyme-based assays to investigate mannose metabolism pathways .

Its structural stability under normal conditions and solubility in organic solvents (e.g., DMSO, methanol) make it suitable for diverse experimental setups.

特性

CAS番号 |

83833-13-0 |

|---|---|

分子式 |

C16H18O6 |

分子量 |

306.31 g/mol |

IUPAC名 |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16+/m1/s1 |

InChIキー |

CVAOQMBKGUKOIZ-OWYFMNJBSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |

異性体SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |

他のCAS番号 |

83833-13-0 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-naphthyl alpha-D-mannopyranoside but exhibit distinct properties and applications:

6-Bromo-2-naphthyl alpha-D-mannopyranoside

- Molecular Formula : C₁₆H₁₅BrO₆ (MW 405.2 g/mol)

- Physical Properties : White to off-white solid, melting point 215–217°C, sparingly soluble in water but soluble in organic solvents .

- Applications: Used in targeted studies of glycosylation disorders due to its stability and modified reactivity .

1-Naphthyl beta-D-glucopyranoside

- Molecular Formula : C₁₆H₁₈O₆ (MW 306.31 g/mol)

- Structural Contrast: The beta-configuration at the anomeric carbon and the glucose moiety (vs. mannose) result in distinct biological interactions.

- Functional Role: Acts as an inhibitor of cytochrome P450 enzymes, impacting xenobiotic metabolism .

- Applications: Less relevant to carbohydrate-protein interaction studies compared to its alpha-D-mannopyranoside counterpart .

2-Naphthyl beta-D-mannopyranoside

- Molecular Formula : C₁₆H₁₈O₆ (MW 306.31 g/mol)

- Key Differences :

Methyl 2,3,4-tri-O-acyl-α-D-mannopyranoside Derivatives

- Examples: Methyl 2,3,4-tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside (C₃₄H₅₀O₁₀, MW 642.8 g/mol) .

- Structural Features: Long acyl chains (e.g., octanoyl, nonanoyl) enhance lipophilicity and antimicrobial activity.

- Applications : Demonstrated antimicrobial and anticancer properties in vitro, with potency correlating to acyl chain length .

4-Aminophenyl alpha-D-mannopyranoside

- Molecular Formula: C₁₂H₁₇NO₆ (MW 271.27 g/mol)

- Functional Role: The 4-aminophenyl group enables conjugation with fluorescent tags or biotin, facilitating glycan array studies.

- Applications : Used to probe glycosylation pathways in immune response modulation .

Comparative Data Table

Research Findings and Functional Insights

- Substituent Effects: Acyl chains (e.g., octanoyl) in methyl mannopyranosides enhance membrane permeability, improving antimicrobial efficacy against Gram-positive bacteria . Naphthyl positional isomers (1- vs. 2-) show divergent binding to lectins; 1-naphthyl derivatives exhibit higher affinity for concanavalin A .

- Enzymatic Specificity: Methyl alpha-D-mannopyranoside binds concanavalin A at a site distinct from iodinated analogs, as shown by X-ray crystallography . 1-Naphthyl alpha-D-mannopyranoside’s bulkier aromatic group may sterically hinder interactions with smaller binding pockets compared to phenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。